molecular formula C12H21NO4 B12195224 Dimethyl 2-(diisopropylamino)maleate

Dimethyl 2-(diisopropylamino)maleate

Cat. No.: B12195224
M. Wt: 243.30 g/mol
InChI Key: UPMRYRTWGLQIMR-JXMROGBWSA-N
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Description

Dimethyl 2-(diisopropylamino)maleate is an organic compound with the molecular formula C12H21NO4. It is a derivative of maleic acid, where the hydrogen atoms on the carboxyl groups are replaced by dimethyl and diisopropylamino groups. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(diisopropylamino)maleate can be synthesized through the esterification of maleic anhydride with methanol in the presence of sulfuric acid as a catalyst. The reaction involves nucleophilic acyl substitution followed by Fischer esterification to form the dimethyl ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using reactive distillation. This method integrates reaction and distillation into a single unit, reducing capital and operating costs while enhancing the conversion of maleic anhydride by continuously removing the products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(diisopropylamino)maleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2-(diisopropylamino)maleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(diisopropylamino)maleate involves its interaction with molecular targets through its electrophilic and nucleophilic sites. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved include nucleophilic acyl substitution and esterification reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(diisopropylamino)maleate is unique due to the presence of the diisopropylamino group, which imparts distinct reactivity and properties compared to other maleate esters. This makes it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

dimethyl (E)-2-[di(propan-2-yl)amino]but-2-enedioate

InChI

InChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+

InChI Key

UPMRYRTWGLQIMR-JXMROGBWSA-N

Isomeric SMILES

CC(C)N(C(C)C)/C(=C/C(=O)OC)/C(=O)OC

Canonical SMILES

CC(C)N(C(C)C)C(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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